molecular formula C19H17ClN4O2 B2649991 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline CAS No. 2034475-58-4

1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline

Cat. No.: B2649991
CAS No.: 2034475-58-4
M. Wt: 368.82
InChI Key: GQESNDKJPCIWNU-UHFFFAOYSA-N
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Description

1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds similar to the one have been investigated for their antibacterial properties. For instance, oxazolidinones, including piperazinyl derivatives, exhibit activity against gram-positive pathogens like methicillin-resistant Staphylococcus aureus and selected anaerobic organisms. Such compounds have shown potential in vivo potency comparable to that of known antibacterials like linezolid, highlighting their potential as novel antibacterial agents (Tucker et al., 1998).

Neurological Disease Imaging

Research into compounds with structural features similar to "(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone" includes their application in imaging for neurological diseases. For example, derivatives have been synthesized for potential use as PET agents to image the LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of such compounds in neuroimaging and diagnostics (Wang et al., 2017).

Insecticidal Activity

Pyridine derivatives have been synthesized and evaluated for their toxicity against pests such as the cowpea aphid, Aphis craccivora. Studies found that certain compounds exhibit significant insecticidal activity, suggesting potential agricultural applications for similar chemical structures (Bakhite et al., 2014).

Antimicrobial and Analgesic Agents

Research has also been conducted on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest that structurally related compounds could serve as leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Serotonin Antagonists

Compounds containing isoquinolinone and pyridone moieties have been explored for their potential as serotonin antagonists. Such studies indicate their relevance in developing treatments for conditions mediated by serotonin receptors (Matsui et al., 1992).

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-14-10-22-19(23-11-14)26-15-5-3-9-24(12-15)18(25)17-16-6-2-1-4-13(16)7-8-21-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQESNDKJPCIWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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